

# The Pharmacological Profile of Brilaroxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Brilaroxazine** (developmental code name: RP5063) is a novel, orally active, multimodal neuromodulator in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals, it is classified as a third-generation atypical antipsychotic, acting as a dopamine-serotonin system stabilizer.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of **Brilaroxazine**, summarizing key preclinical and clinical findings.

### **Mechanism of Action**

**Brilaroxazine** exhibits a unique and broad pharmacological profile, functioning as a serotonin-dopamine modulator.[4] Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This multifaceted receptor interaction is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety and tolerability profile.

# **Receptor Binding Affinity**



**Brilaroxazine** demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) for key human recombinant receptors are summarized in the table below.

| Receptor                     | Binding Affinity (Ki, nM) |
|------------------------------|---------------------------|
| Dopamine Receptors           |                           |
| D2                           | High Affinity             |
| D3                           | High Affinity             |
| D4                           | High Affinity             |
| Serotonin Receptors          |                           |
| 5-HT1A                       | 1.5                       |
| 5-HT2A                       | 2.5                       |
| 5-HT2B                       | 0.19                      |
| 5-HT7                        | 2.7                       |
| Other Receptors              |                           |
| Serotonin Transporter (SERT) | Moderate Affinity         |
| Nicotinic Acetylcholine α4β2 | Moderate Affinity         |

Table 1: Receptor Binding Affinities of **Brilaroxazine** 

# **Functional Activity**

**Brilaroxazine**'s functional activity is characterized by a combination of partial agonism and antagonism at key dopamine and serotonin receptors. This profile distinguishes it from first and second-generation antipsychotics.



| Receptor            | Functional Activity |
|---------------------|---------------------|
| Dopamine Receptors  |                     |
| D2                  | Partial Agonist     |
| D3                  | Partial Agonist     |
| D4                  | Partial Agonist     |
| Serotonin Receptors |                     |
| 5-HT1A              | Partial Agonist     |
| 5-HT2A              | Partial Agonist     |
| 5-HT2B              | Antagonist          |
| 5-HT6               | Antagonist          |
| 5-HT7               | Antagonist          |

Table 2: Functional Activity of **Brilaroxazine** at Key Receptors

Note: Specific quantitative data on functional activity (e.g., EC50, Emax) are not publicly available at the time of this writing.

# **Signaling Pathways**

The interaction of **Brilaroxazine** with its target receptors initiates a cascade of downstream signaling events that ultimately modulate neuronal activity. The following diagrams illustrate the principal signaling pathways associated with the key receptors targeted by **Brilaroxazine**.





Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2B and 5-HT7 Receptor Antagonism

# **Preclinical Pharmacology**

**Brilaroxazine** has demonstrated efficacy in established rodent models of psychosis and cognitive symptoms associated with schizophrenia.

### **Apomorphine-Induced Climbing in Mice**

This model is used to assess the potential of a compound to block dopamine D2 receptormediated behaviors, which is predictive of antipsychotic activity.

#### Experimental Protocol:

- Animals: Male NMRI mice.
- Procedure: Mice are habituated to the testing environment. Brilaroxazine (1, 3, and 10 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the administration of the dopamine agonist apomorphine (1 mg/kg, s.c.). A positive control, such as haloperidol, is also included. Following apomorphine injection, the climbing behavior is observed and scored at regular intervals for a defined period (e.g., 30 minutes).



 Data Analysis: The total climbing score or the percentage of time spent climbing is calculated for each treatment group and compared to the vehicle-treated control group.

Results: **Brilaroxazine**, at all tested doses (1, 3, and 10 mg/kg), significantly decreased apomorphine-induced climbing behavior compared to the vehicle control group (p<0.001).

### **Dizocilpine-Induced Hyperactivity in Rats**

This model assesses the ability of a compound to reverse the psychotomimetic effects of the NMDA receptor antagonist dizocilpine (MK-801), which induces hyperactivity and stereotyped behaviors in rodents, mimicking certain aspects of schizophrenia.

#### Experimental Protocol:

- Animals: Male Wistar rats.
- Procedure: Rats are habituated to open-field arenas. Brilaroxazine (3, 10, and 30 mg/kg, i.p.) or vehicle is administered prior to the injection of dizocilpine. A positive control, such as olanzapine, is also used. Locomotor activity, stereotypy, and rearing behaviors are automatically recorded for a specified duration.
- Data Analysis: The total distance traveled, number of stereotypic movements, and number of rears are quantified and compared between treatment groups.

Results: **Brilaroxazine** demonstrated a significant reduction in dizocilpine-induced hyperactivity.

- Spontaneous Locomotor Activity: Decreased by 15% (3 mg/kg, p<0.05), 40% (10 mg/kg, p<0.001), and 30% (30 mg/kg, p<0.01) compared to vehicle controls.
- Dizocilpine-Induced Locomotion: Reduced by 25% (3 mg/kg, p<0.05), 49% (10 mg/kg, p<0.01), and 47% (30 mg/kg, p<0.01).</li>
- Stereotypy: Decreased by 51% (10 mg/kg, p<0.001) and 58% (30 mg/kg, p<0.001).</li>

### **Pharmacokinetics**



Pharmacokinetic studies in both animals and humans have characterized **Brilaroxazine** as having a predictable profile suitable for once-daily dosing.

| Parameter            | Finding                                                                                              |
|----------------------|------------------------------------------------------------------------------------------------------|
| Absorption           | Substantial and relatively rapid oral absorption.                                                    |
| Dose Proportionality | Linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC). |
| Accumulation         | Lack of excessive accumulation with repeated dosing.                                                 |
| Half-life            | Relatively long terminal half-life of approximately 60 hours.                                        |
| Metabolism           | Primarily metabolized via CYP3A4 (64%) and CYP2D6 (17%).                                             |
| Protein Binding      | >99%                                                                                                 |
| Bioavailability      | >80%                                                                                                 |

Table 3: Pharmacokinetic Properties of Brilaroxazine

# **Clinical Development**

**Brilaroxazine** has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of schizophrenia and schizoaffective disorder.

Phase 2 Study: In a randomized, double-blind, placebo-controlled, multicenter Phase 2 trial involving 234 subjects with acute exacerbation of schizophrenia or schizoaffective disorder, **Brilaroxazine** met its primary endpoint, demonstrating a significant reduction in the total Positive and Negative Syndrome Scale (PANSS) score from baseline compared to placebo. The drug was well-tolerated, with no significant effects on weight, glucose, lipids, or prolactin levels.

Phase 3 RECOVER Trial: The pivotal RECOVER Phase 3 trial was a 4-week, randomized, double-blind, placebo-controlled, multicenter study in 411 patients with schizophrenia. The



primary endpoint was the change from baseline in PANSS Total Score versus placebo at week 4.

Key Findings from the RECOVER Trial:

- The 50 mg dose of **Brilaroxazine** met the primary endpoint with a statistically significant 10.1-point reduction in the PANSS total score compared to placebo (p < 0.001).
- The 15 mg dose showed a clear trend towards improvement.
- Statistically significant improvements were observed across all major symptom domains for the 50 mg dose.
- **Brilaroxazine** was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo (35.5% for 50 mg vs. 30% for placebo).
- Discontinuation rates were lower for **Brilaroxazine** than for placebo.

# **Safety and Tolerability**

Across clinical trials, **Brilaroxazine** has demonstrated a favorable safety and tolerability profile.

- Common Adverse Events: The most frequently reported TEAEs in Phase 1 studies were somnolence and akathisia. In the Phase 3 RECOVER trial, common TEAEs (>5%) included headache (<6%) and somnolence (<=7.5%), which were generally mild to moderate and transient.
- Metabolic Effects: No clinically significant changes in glucose, lipids, or weight have been consistently observed.
- Cardiovascular Effects: No significant cardiovascular or electrocardiographic complications have been reported.
- Endocrine Effects: No significant changes in prolactin levels have been noted.

## **Conclusion**



**Brilaroxazine** is a promising, late-stage, third-generation atypical antipsychotic with a unique pharmacological profile. Its multimodal mechanism of action, involving partial agonism at key dopamine and serotonin receptors and antagonism at others, appears to translate into a broad spectrum of efficacy against the positive and negative symptoms of schizophrenia. The preclinical data demonstrate its antipsychotic potential, and the results from extensive clinical trials have confirmed its efficacy and favorable safety and tolerability profile. With its predictable pharmacokinetics supporting once-daily dosing, **Brilaroxazine** represents a potential new therapeutic option to address the unmet needs of patients with schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. revivapharma.com [revivapharma.com]
- 2. revivapharma.com [revivapharma.com]
- 3. Reviva to Present Brilaroxazine Poster at Neuroscience 2025 | RVPH Stock News [stocktitan.net]
- 4. revivapharma.com [revivapharma.com]
- To cite this document: BenchChem. [The Pharmacological Profile of Brilaroxazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#pharmacological-profile-of-brilaroxazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com